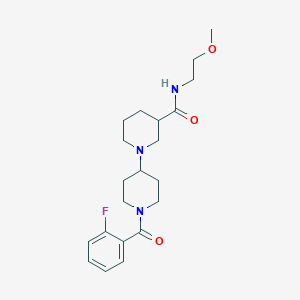![molecular formula C18H12ClNO2 B5419508 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5419508.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDRI-97 and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of CDRI-97 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. CDRI-97 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
CDRI-97 has been found to have significant biochemical and physiological effects. In vitro studies have shown that CDRI-97 can inhibit the growth of cancer cells and induce apoptosis. CDRI-97 has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders. In addition, CDRI-97 has shown potential as an antiviral and antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
CDRI-97 has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, CDRI-97 also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for the study of CDRI-97. One potential direction is to further investigate its potential applications in cancer treatment and neurodegenerative disorders. Another direction is to study the mechanism of action of CDRI-97 in more detail to better understand its pharmacological properties. Additionally, further research is needed to determine the potential toxicity of CDRI-97 and its suitability for clinical use.
In conclusion, CDRI-97 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its pharmacological properties, including its potential as an antiviral and antibacterial agent, its neuroprotective effects, and its potential applications in cancer treatment. Further research is needed to determine the full extent of its pharmacological properties and its suitability for clinical use.
Méthodes De Synthèse
CDRI-97 can be synthesized using a multi-step process involving the condensation reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-acetylpyridine followed by cyclization using ammonium acetate. The final product is obtained by the deprotection of the vinyl group using palladium on carbon in ethanol.
Applications De Recherche Scientifique
CDRI-97 has been extensively studied for its potential applications in various fields, including cancer treatment, neurodegenerative disorders, and infectious diseases. In cancer treatment, CDRI-97 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disorders, CDRI-97 has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases. In infectious diseases, CDRI-97 has shown potential as an antiviral and antibacterial agent.
Propriétés
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-18-17(21-11-22-18)9-13(15)6-8-14-7-5-12-3-1-2-4-16(12)20-14/h1-10H,11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYMZWQCXKIANC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=CC=CC=C4C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)
![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419433.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5419441.png)
![3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5419446.png)
![2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5419473.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5419486.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5419501.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(5,6-dimethylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419512.png)
![2-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5419523.png)